2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes multiple deuterated phenyl groups and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid involves multiple steps, starting with the preparation of the deuterated phenyl groups. These groups are then coupled with a pyrazine ring through a series of reactions, including halogenation, nucleophilic substitution, and amination. The final step involves the attachment of the butoxyacetic acid moiety under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. This ensures high yield and purity of the final product. The process would include rigorous purification steps such as recrystallization and chromatography to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrazine ring, converting it to a dihydropyrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterated phenyl groups may enhance the stability and binding affinity of the compound, leading to more effective inhibition or activation of the target pathways. The pyrazine ring plays a crucial role in the compound’s ability to interact with nucleophilic sites, facilitating its biological activity.
Comparison with Similar Compounds
2-[4-[[5,6-Bis(phenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid: Lacks the deuterated phenyl groups, which may result in different stability and reactivity.
2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-ethylamino]butoxy]acetic acid: Similar structure but with an ethylamino group instead of propan-2-ylamino, potentially altering its biological activity.
Uniqueness: The presence of deuterated phenyl groups in 2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid enhances its stability and may provide unique properties in terms of reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H29N3O3 |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-[4-[[5,6-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid |
InChI |
InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)/i3D,4D,5D,6D,7D,8D,11D,12D,13D,14D |
InChI Key |
OJQMKCBWYCWFPU-QQJQIFQQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC=C(N=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])N(CCCCOCC(=O)O)C(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.